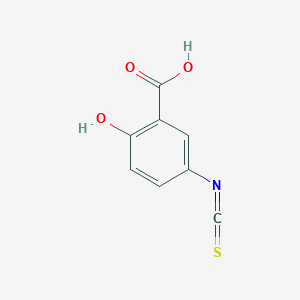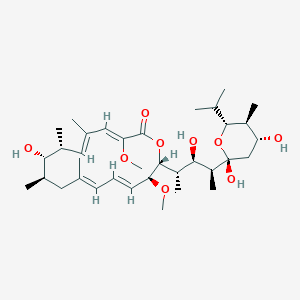
Acetato de metilo (4-metil-1,3-tiazol-2-il)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Methyl (4-methyl-1,3-thiazol-2-yl)acetate" is a chemical compound that has been the subject of various studies, focusing on its synthesis, molecular structure, and various properties.
Synthesis Analysis
The synthesis of compounds similar to "Methyl (4-methyl-1,3-thiazol-2-yl)acetate" often involves reactions under specific conditions, using different organic reagents. For example, the synthesis of related thiazole derivatives involves initial condensation with phenyl isothiocyanate and subsequent reactions (Amr et al., 2009).
Molecular Structure Analysis
X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), and other spectroscopic techniques are commonly used to determine the molecular and solid-state structures of these compounds. For example, Gültekin et al. (2020) used XRD, FT-IR, UV-VIS, and NMR to characterize a similar compound, revealing detailed information about its molecular and chemical properties (Gültekin et al., 2020).
Chemical Reactions and Properties
These compounds often exhibit interesting chemical reactivities and properties. For instance, synthesis can involve reactions with dimethyl acetylenedicarboxylate (DMAD) under various conditions to obtain specific products (Stolpovskaya et al., 2022).
Aplicaciones Científicas De Investigación
Actividades Biológicas
Los tiazoles, el grupo al que pertenece el Acetato de metilo (4-metil-1,3-tiazol-2-il), se ha encontrado que tienen una amplia gama de actividades biológicas. Estos incluyen actividades antimicrobianas, antirretrovirales, antifúngicas, anticancerígenas, antidiabéticas, antiinflamatorias, anti-Alzheimer, antihipertensivas, antioxidantes y hepatoprotectoras .
Aplicaciones Farmacéuticas
Los derivados de tiazol son una característica estructural prominente en una variedad de productos naturales, como la vitamina B y la penicilina . También se encuentran en muchos compuestos biológicamente activos potentes, como sulfathiazol (fármaco antimicrobiano), Ritonavir (fármaco antirretroviral), Abafungin (fármaco antifúngico) y Tiazofurina (fármaco antineoplásico) .
Aplicaciones Industriales
Los tiazoles tienen amplias aplicaciones en diferentes campos, como agroquímicos, industriales y sensibilizadores fotográficos . También se utilizan en el campo de los fotosensibilizadores, la vulcanización del caucho, los cristales líquidos, los sensores, los protectores solares, los catalizadores, los tintes, los pigmentos y los cromóforos .
Actividad Antifúngica
Algunos derivados de tiazol han mostrado actividades antifúngicas significativas contra Colletotrichum orbiculare, Botrytis cinerea y Rhizoctonia solani .
Actividades Herbicidas
Algunos derivados de tiazol han mostrado actividades herbicidas moderadas a buenas cuando se introducen grupos fenilo que contienen flúor en las estructuras moleculares .
Mecanismo De Acción
Target of Action
Methyl (4-methyl-1,3-thiazol-2-yl)acetate is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives, including Methyl (4-methyl-1,3-thiazol-2-yl)acetate, may interact with multiple targets in the body.
Biochemical Pathways
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Safety and Hazards
“Methyl (4-methyl-1,3-thiazol-2-yl)acetate” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Thiazoles and their derivatives have a wide range of applications in different fields, and the interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Propiedades
IUPAC Name |
methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)3-7(9)10-2/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVVMHZOBFCPMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427879 |
Source


|
| Record name | methyl (4-methyl-1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117840-81-0 |
Source


|
| Record name | methyl (4-methyl-1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)








